METHYL 3-[(2,2-DIPHENYLACETYL)AMINO]-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE
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Overview
Description
METHYL 3-[(2,2-DIPHENYLACETYL)AMINO]-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE is a complex organic compound with a unique structure that includes a quinazoline core, a thioxo group, and a diphenylacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[(2,2-DIPHENYLACETYL)AMINO]-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE typically involves multi-step organic reactions One common approach is to start with the quinazoline core, which can be synthesized through the cyclization of appropriate precursorsThe diphenylacetyl group is then introduced through acylation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-[(2,2-DIPHENYLACETYL)AMINO]-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 3-[(2,2-DIPHENYLACETYL)AMINO]-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, which could explain its potential bioactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives, such as:
Gefitinib: A quinazoline derivative used as an anticancer drug.
Erlotinib: Another quinazoline-based anticancer drug.
Properties
Molecular Formula |
C24H19N3O4S |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
methyl 3-[(2,2-diphenylacetyl)amino]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C24H19N3O4S/c1-31-23(30)17-12-13-18-19(14-17)25-24(32)27(22(18)29)26-21(28)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3,(H,25,32)(H,26,28) |
InChI Key |
ISNPTKGGYIMYOT-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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